molecular formula C20H44FNO B8021080 TBAF tetrahydrofuran

TBAF tetrahydrofuran

Cat. No.: B8021080
M. Wt: 333.6 g/mol
InChI Key: YWWARDMVSMPOLR-UHFFFAOYSA-M
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Description

Tetrabutylammonium fluoride in tetrahydrofuran is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF. It is commonly used as a source of fluoride ion in organic solvents. This compound is commercially available as a white solid trihydrate and as a solution in tetrahydrofuran. Tetrabutylammonium fluoride in tetrahydrofuran is known for its ability to act as a strong hydrogen bond acceptor, making it highly useful in various chemical reactions .

Mechanism of Action

The mechanism of action of tetrabutylammonium fluoride in tetrahydrofuran involves its ability to act as a strong hydrogen bond acceptor. This property allows it to effectively remove silyl ether protecting groups and participate in various chemical reactions. The fluoride ion in tetrabutylammonium fluoride is highly reactive and can form strong bonds with electrophiles, facilitating various organic transformations .

Comparison with Similar Compounds

Tetrabutylammonium fluoride in tetrahydrofuran is unique due to its strong hydrogen bond accepting ability and its solubility in organic solvents. Similar compounds include:

Tetrabutylammonium fluoride in tetrahydrofuran stands out due to its higher solubility in organic solvents and its effectiveness in deprotection and fluorination reactions.

Properties

IUPAC Name

oxolane;tetrabutylazanium;fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C4H8O.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-4-5-3-1;/h5-16H2,1-4H3;1-4H2;1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWARDMVSMPOLR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1CCOC1.[F-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

a mixture of tetrabutyl ammonium fluoride and tetrahydrofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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